H2O3Si

Metasilicic acid

CAS No.: 63231-67-4

Cat. No.: VC11998278

Molecular Formula: H2SiO3

H2O3Si

Molecular Weight: 78.099 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63231-67-4 |

|---|---|

| Molecular Formula | H2SiO3 H2O3Si |

| Molecular Weight | 78.099 g/mol |

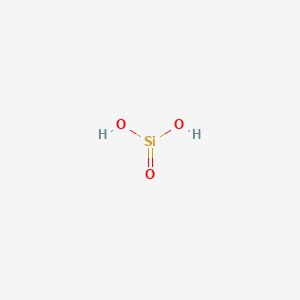

| IUPAC Name | dihydroxy(oxo)silane |

| Standard InChI | InChI=1S/H2O3Si/c1-4(2)3/h1-2H |

| Standard InChI Key | IJKVHSBPTUYDLN-UHFFFAOYSA-N |

| SMILES | O[Si](=O)O |

| Canonical SMILES | O[Si](=O)O |

Introduction

Chemical Identity and Structural Characteristics

Metasilicic acid is characterized by the chemical formula H₂SiO₃, distinguishing it from orthosilicic acid (H₄SiO₄) by its reduced hydroxyl group count. The compound adopts a trigonal planar geometry around the silicon atom, with three oxygen atoms and one hydroxyl group forming its coordination sphere . This structural configuration predisposes it to rapid polymerization in aqueous environments, leading to the formation of colloidal silica or gel-like networks under controlled conditions.

The instability of metasilicic acid in solution complicates its isolation, necessitating synthetic approaches that stabilize intermediate species. Industrial methods often involve the controlled acidification of alkaline silicates, a process that transiently generates metasilicic acid before further condensation into silica polymers .

Synthesis and Production Methodologies

Hydrogel Formation via Acid-Base Neutralization

The synthesis of silica sols, as detailed in US Patent 2724701A, provides insight into metasilicic acid’s role in industrial processes . The method involves:

-

Alkaline Silicate Preparation: Sodium silicate (Na₂SiO₃), commonly sourced as water glass, is dissolved in water at concentrations ≤10% silica (SiO₂) to prevent premature gelation.

-

Acidification: Controlled addition of strong mineral acids (e.g., H₂SO₄, HCl) neutralizes the silicate solution, maintaining pH ≥7 to avoid silica precipitation. This step generates a hydrogel rich in metasilicic acid intermediates.

-

Washing and Peptization: The hydrogel undergoes extensive washing to remove residual salts, followed by thermal treatment at ≤100°C under non-evaporative conditions to disperse the gel into a stable colloidal sol .

Table 1: Key Parameters in Silica Sol Synthesis

| Parameter | Optimal Range | Functionality |

|---|---|---|

| Silicate Concentration | 5–10% SiO₂ | Balances reaction kinetics and gel integrity |

| Acid Type | H₂SO₄ or HCl | Efficient neutralization of silicates |

| Washing Duration | Until conductivity <50 µS/cm | Minimizes ionic contaminants |

| Peptization Temperature | 80–100°C | Facilitates hydrogel dispersion |

Industrial and Material Science Applications

Colloidal Silica Production

The patent-described process yields silica sols with particle sizes ranging from 5–20 nm, which find applications in:

-

Catalysis: High-surface-area silica supports enhance catalytic activity in petroleum refining and chemical synthesis.

-

Coatings: Colloidal silica improves the mechanical strength and abrasion resistance of surface coatings.

-

Electronics: Ultra-pure sols serve as polishing agents in semiconductor manufacturing .

Comparative Analysis with Related Compounds

Table 2: Silicon-Oxygen Compound Comparison

| Compound | Formula | Stability in Water | Primary Applications |

|---|---|---|---|

| Orthosilicic Acid | H₄SiO₄ | High | Biomedical supplements |

| Metasilicic Acid | H₂SiO₃ | Low | Silica sol precursors |

| Silica | SiO₂ | Insoluble | Glass, ceramics, construction |

Metasilicic acid’s propensity for polymerization contrasts with orthosilicic acid’s relative stability, making the former preferable in materials synthesis despite handling challenges .

Challenges and Future Directions

The compound’s instability necessitates advanced stabilization techniques, such as:

-

Ionic Strength Modulation: Adjusting electrolyte concentrations to delay gelation.

-

Organic Stabilizers: Introducing polyols or surfactants to inhibit particle aggregation.

Future research may explore metasilicic acid’s role in nanotechnology, particularly in mesoporous material design and drug delivery systems. Additionally, environmental applications, such as heavy metal sequestration via silica-based adsorbents, warrant further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume